molecular formula C7H12ClN B1447945 (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride CAS No. 1423031-80-4

(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride

Cat. No. B1447945
M. Wt: 145.63 g/mol
InChI Key: HOXAQSMENDCLQL-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the CAS Number: 1423031-80-4 . It has a molecular weight of 145.63 . It is typically in the form of a powder .


Molecular Structure Analysis

The Inchi Code for (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is 1S/C7H11N.ClH/c1-2-5-8-6-7-3-4-7;/h1,7-8H,3-6H2;1H . This indicates that the molecule consists of a cyclopropylmethyl group, a prop-2-yn-1-yl group, an amine group, and a hydrochloride group.


Physical And Chemical Properties Analysis

(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is a powder . It has a molecular weight of 145.63 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

1. Bioconjugation Chemistry

(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is used in the study of the mechanism of amide formation in bioconjugation chemistry. Nakajima and Ikada (1995) investigated the reaction between carboxylic acid and amine in aqueous media using carbodiimide, highlighting the stability of EDC, a carbodiimide, at different pH levels and its reactivity with carboxyl groups (Nakajima & Ikada, 1995).

2. Intramolecular Amination

Skvorcova, Grigorjeva, and Jirgensons (2017) described the use of cyclopropylmethyl cation for intramolecular amination to produce cyclobutyl or cyclopropylmethyl carbenium ion derivatives, indicating its utility in creating complex molecular structures (Skvorcova, Grigorjeva, & Jirgensons, 2017).

3. Silver-Catalyzed Cycloisomerization

Chioua et al. (2013) reported the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, demonstrating the formation of 3-methylimidazo[1,2-a]pyridines and offering insight into regioselective synthesis methods (Chioua et al., 2013).

4. Palladium-Catalyzed Cycloaddition

Shan et al. (2020) explored palladium-catalyzed [4 + 1] cycloaddition with prop-2-yn-1-ones, highlighting the efficiency and broad reaction scope in the production of 2-amino-4-cyanofurans (Shan et al., 2020).

5. Functionalization of Polyesters

Zhang et al. (2012) demonstrated the synthesis of polyesters with pendant amine groups through ring-opening polymerization and thiol-yne chemistry. This showcases the potential of (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride in designing biodegradable polymers with gene delivery applications (Zhang et al., 2012).

properties

IUPAC Name

N-(cyclopropylmethyl)prop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-5-8-6-7-3-4-7;/h1,7-8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXAQSMENDCLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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